2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Description

Chemical Structure and Properties:

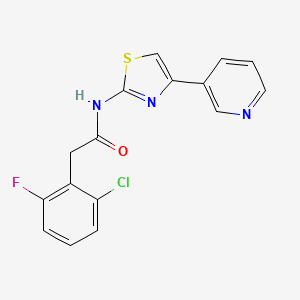

The compound 2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS: 692870-25-0) is a thiazole-based acetamide derivative with the molecular formula C₁₆H₁₁ClFN₃OS and a molecular weight of 347.79 g/mol . Its structure features a central thiazole ring substituted at position 4 with a pyridin-3-yl group and at position 2 with an acetamide moiety. The acetamide is further substituted with a 2-chloro-6-fluorophenyl group, introducing two electron-withdrawing halogens (Cl and F) at ortho and para positions relative to the acetamide linkage.

For example, and describe similar syntheses using reflux conditions in polar aprotic solvents (e.g., DMF, ethanol) with triethylamine as a base, yielding products with >95% purity after recrystallization . The compound is typically available in high purity (98%) as a stock chemical .

Properties

Molecular Formula |

C16H11ClFN3OS |

|---|---|

Molecular Weight |

347.8 g/mol |

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C16H11ClFN3OS/c17-12-4-1-5-13(18)11(12)7-15(22)21-16-20-14(9-23-16)10-3-2-6-19-8-10/h1-6,8-9H,7H2,(H,20,21,22) |

InChI Key |

ZGRGJACHNDWJMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the following steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

Introduction of the pyridinyl group: The thiazole intermediate is then reacted with a pyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Attachment of the chloro-fluorophenyl group: Finally, the acetamide moiety is introduced by reacting the intermediate with 2-chloro-6-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thio derivatives of the phenyl ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of both thiazole and pyridine groups in 2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide suggests potential interactions with bacterial cell wall synthesis pathways. Preliminary studies have shown promising results against various Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several human cancer cell lines, including breast cancer (MCF7) and others. In vitro studies have demonstrated that it can inhibit cell proliferation significantly, making it a candidate for further development as an anticancer drug. The mechanism of action may involve the inhibition of key enzymes or pathways associated with cancer cell growth and survival .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of thiazole compounds demonstrated that this compound exhibited notable antimicrobial activity against both bacterial and fungal strains. The results were obtained through standard turbidimetric methods, confirming its effectiveness as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of thiazole derivatives, it was found that this compound had significant cytotoxic effects on MCF7 cells. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment, revealing that this compound could serve as a lead structure for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a bacterial cell, leading to antimicrobial effects, or it could bind to a receptor involved in cell signaling, affecting cell growth and proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Impact of Pyridine Position (2-yl vs. 3-yl)

The substitution pattern on the pyridine ring significantly influences biological target specificity. For instance, GSK1570606A (pyridin-2-yl) demonstrated antitubercular activity by targeting M. The 3-pyridyl group may alter binding interactions due to differences in nitrogen orientation and steric effects.

Halogen Substituent Effects

The 2-chloro-6-fluorophenyl group in the target compound introduces two electron-withdrawing substituents. highlights that electron-withdrawing groups (e.g., –Cl, –Br, –NO₂) at ortho/meta/para positions enhance antimicrobial activity by increasing electrophilicity and membrane penetration . Comparatively, GSK1570606A (single 4-F substituent) and the target compound (Cl and F) may exhibit divergent bioactivity profiles due to differences in electronic effects and steric bulk.

Heterocyclic Modifications

- Coumarin-Thiazole Hybrids () : Compound 5 incorporates a coumarin ring, enabling π-π stacking interactions with enzymes like α-glucosidase, which the target compound lacks .

- Piperazine Derivatives () : Compounds 14–18 feature piperazine moieties, enhancing solubility and enabling interactions with MMPs via hydrogen bonding . The target compound’s simpler acetamide structure may limit such interactions but improve metabolic stability.

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide , also known by its CAS number 2034414-60-1, is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The molecular formula of the compound is with a molecular weight of 400.8 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H14ClFN6O2 |

| Molecular Weight | 400.8 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Antimicrobial Activity

Recent studies have highlighted the antibacterial potential of acetamide derivatives, including those similar to our compound of interest. These compounds have shown promising results against biofilm formation, outperforming standard antibiotics like cefadroxil at specific concentrations .

Antimalarial Activity

Thiazole derivatives have been extensively studied for their antimalarial properties . Research indicates that modifications in the N-aryl amide group linked to the thiazole ring significantly influence in vitro activity against Plasmodium falciparum. Compounds with non-bulky electron-withdrawing groups at the ortho position on the phenyl ring exhibited higher potency and lower cytotoxicity in HepG2 cell lines .

Cytotoxicity and Antiproliferative Effects

Thiazole-based compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain thiazole derivatives were found to interact with Bcl-2 proteins, leading to significant anti-cancer activity, with IC50 values lower than those of reference drugs like doxorubicin . The structural modifications in these compounds are crucial for enhancing their effectiveness against cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Electron-withdrawing groups at specific positions on the phenyl ring enhance biological activity.

- The presence of small atoms such as H or F at the para position is preferred for optimal activity.

- Substituting the phenyl ring with a pyridine can yield compounds with similar potency but improved physicochemical properties .

Study 1: Antimalarial Activity

In a systematic study involving various thiazole analogs, compounds were tested against chloroquine-sensitive strains of Plasmodium falciparum. The most potent derivatives exhibited significant ultrastructural changes in treated parasites, indicating effective disruption of cellular integrity and function .

Study 2: Anticancer Activity

A series of thiazole-integrated compounds were synthesized and evaluated for their antiproliferative effects on Jurkat and A-431 cell lines. The results showed that certain compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathway activation .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Thiazole formation | Pyridin-3-amine, CS₂, HCl (reflux) | Temperature control (60–80°C) |

| Amide coupling | EDCI, HOBt, DMF, RT | Stoichiometric excess of acyl chloride |

| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | Gradient elution for polarity separation |

Basic: Which analytical techniques validate structural integrity?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the chloro-fluorophenyl and pyridinyl-thiazole groups. Aromatic protons appear as distinct multiplets (δ 7.2–8.6 ppm), while the acetamide NH resonates near δ 10.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- HPLC-PDA : Purity >95% is achievable using C18 columns (MeCN/H₂O gradient) .

Advanced: How to design SAR studies for pharmacophore identification?

Answer:

- Structural modifications : Systematically vary substituents on the phenyl (e.g., Cl/F position), thiazole (e.g., pyridin-3-yl vs. pyridin-2-yl), and acetamide groups .

- Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase targets) or cytotoxicity models (e.g., MTT assays on cancer cell lines) .

- Data analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate electronic/hydrophobic properties with activity .

Advanced: What computational methods predict target binding affinity?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr766) may form hydrogen bonds with the acetamide carbonyl .

- MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .

Basic: Which in vitro assays evaluate biological potential?

Answer:

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Anticancer : NCI-60 cell line screening with GI₅₀ values calculated via sulforhodamine B assay .

Advanced: How to resolve contradictions in bioactivity data?

Answer:

Discrepancies often arise from:

- Assay conditions : Varying pH, serum proteins, or incubation times affect compound stability .

- Cell line heterogeneity : Genetic differences (e.g., EGFR expression levels in A549 vs. H1299 cells) alter sensitivity .

Solution : Standardize protocols (e.g., ATP-based viability assays) and validate findings across ≥3 cell lines .

Advanced: What crystallization strategies yield X-ray-quality crystals?

Answer:

- Solvent diffusion : Slow vapor diffusion (e.g., DCM/hexane) promotes ordered crystal growth .

- Temperature ramping : Gradual cooling from 40°C to 4°C reduces lattice defects.

- SHELXL refinement : Anisotropic displacement parameters improve resolution (<0.8 Å) .

Basic: What stability profiles are observed under varying conditions?

Answer:

- Thermal stability : Decomposition >200°C (TGA analysis).

- pH stability : Degrades rapidly in alkaline conditions (pH >9) via acetamide hydrolysis .

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Advanced: How to apply DoE for synthesis optimization?

Answer:

- Variables : Temperature, solvent polarity, catalyst loading.

- Response surface methodology (RSM) : Central composite design identifies optimal conditions (e.g., 70°C, 1.2 eq. EDCI) for >85% yield .

- ANOVA analysis : Confirms significance of interaction terms (e.g., solvent × temperature) .

Advanced: What challenges exist in achieving enantiomeric purity?

Answer:

- Chiral centers : Potential racemization at the acetamide α-carbon under basic conditions .

- Resolution methods :

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/IPA .

- Kinetic resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.